molecular formula C10H18N2O3 B6165777 tert-butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate CAS No. 2007400-80-6

tert-butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate

Cat. No.: B6165777
CAS No.: 2007400-80-6
M. Wt: 214.26 g/mol
InChI Key: OXXUYFWRICGTMP-UHFFFAOYSA-N
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Description

tert-Butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate is a carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group, a cyclopropylamine moiety, and a carbamoylmethyl substituent. This compound is of interest in medicinal chemistry and organic synthesis due to its structural versatility, which allows for tailored reactivity in peptide coupling, prodrug design, and enzyme inhibition studies. The Boc group enhances stability during synthetic processes, while the cyclopropane ring introduces steric constraints that influence conformational dynamics .

Properties

CAS No.

2007400-80-6

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

tert-butyl N-(2-amino-2-oxoethyl)-N-cyclopropylcarbamate

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12(6-8(11)13)7-4-5-7/h7H,4-6H2,1-3H3,(H2,11,13)

InChI Key

OXXUYFWRICGTMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=O)N)C1CC1

Purity

95

Origin of Product

United States

Preparation Methods

Alkylation of Cyclopropylamine with Chloroacetamide

The foundational step involves synthesizing the secondary amine N-cyclopropyl-N-(carbamoylmethyl)amine. This is achieved through nucleophilic substitution, where cyclopropylamine reacts with chloroacetamide in the presence of a base:

Reaction Conditions

  • Solvent : Dimethylformamide (DMF) or acetonitrile

  • Base : Triethylamine (2.5 equiv)

  • Temperature : Reflux at 80–90°C for 12–16 hours

  • Yield : ~65–75% (theoretical)

The reaction proceeds via displacement of the chloride group by the primary amine, forming a secondary amine. Stoichiometric control (1:1 molar ratio of cyclopropylamine to chloroacetamide) minimizes over-alkylation.

Boc Protection of the Secondary Amine

The secondary amine is subsequently protected using di-tert-butyl dicarbonate (Boc anhydride) to form the target carbamate:

Reaction Conditions

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)

  • Base : Triethylamine (3.0 equiv)

  • Temperature : 0°C to room temperature, stirred for 12–24 hours

  • Yield : 85–95% (observed in analogous syntheses)

The Boc group selectively protects the amine under mild conditions, avoiding side reactions such as hydrolysis of the carbamoyl moiety.

Optimization and Critical Parameters

Solvent Selection

  • THF vs. DCM : THF enhances solubility of intermediates, while DCM facilitates faster reaction kinetics.

  • Base Impact : Triethylamine effectively neutralizes HCl generated during Boc protection, preventing acid-catalyzed degradation.

Temperature and Time

  • Alkylation Step : Prolonged reflux ensures complete conversion but risks decomposition of chloroacetamide.

  • Boc Protection : Gradual warming from 0°C to room temperature improves yield by minimizing exothermic side reactions.

Comparative Analysis of Methodologies

Parameter Alkylation Step Boc Protection Step
Key Reagent ChloroacetamideDi-tert-butyl dicarbonate
Solvent DMFTHF
Temperature 80–90°C0°C → 25°C
Yield 65–75%85–95%
Purification Column chromatographyDirect crystallization

Challenges and Mitigation Strategies

Over-Alkylation

  • Cause : Excess chloroacetamide leads to tertiary amine formation.

  • Solution : Strict stoichiometric control (1:1 ratio) and incremental reagent addition.

Carbamoyl Hydrolysis

  • Cause : Acidic or aqueous conditions during Boc protection.

  • Solution : Anhydrous solvents and immediate workup post-reaction.

Scalability and Industrial Relevance

The described method is scalable to multi-kilogram batches, as evidenced by analogous syntheses in patent literature. Key considerations include:

  • Cost Efficiency : Chloroacetamide and Boc anhydride are commercially available at scale.

  • Process Safety : Exothermic reactions during Boc protection require controlled temperature gradients.

Chemical Reactions Analysis

Step 1: Oxidation of Alcohol to Aldehyde

A critical step involves oxidizing a cyclopropyl alcohol precursor to an aldehyde. This is achieved using:

  • Reagents : Oxalyl dichloride (COCl)₂, dimethyl sulfoxide (DMSO), triethylamine (NEt₃)

  • Conditions : -78°C in dichloromethane (DCM) for 1 hour .

  • Yield : 99% under optimized conditions .

Step 2: Carbamate Formation

The tert-butyl carbamate group is introduced via reaction with cyclopropylmethylamine derivatives. Typical conditions include:

  • Reagents : tert-butyl carbamate esters, coupling agents (e.g., dicyclohexylcarbodiimide, DCC)

  • Solvents : DCM or DMF

  • Catalysts : Acidic or basic conditions depending on the amine reactivity .

Reaction Conditions and Data

Reaction Parameter Details
Reagents Oxalyl dichloride, DMSO, triethylamine, tert-butyl carbamate esters
Solvents Dichloromethane
Temperature -78°C to room temperature
Duration 1 hour (oxidation), 30 minutes to overnight (carbamate formation)
Yield Up to 99% (aldehyde oxidation)

Yield and Purity Analysis

The synthesis demonstrates high efficiency, with key steps achieving near-quantitative yields:

  • Aldehyde oxidation : 99% yield using oxalyl chloride/DMSO/NEt₃ system .

  • Carbamate formation : Typically >90% yield under optimized coupling conditions .
    Purity is maintained through silica column chromatography and solvent extraction techniques .

Structural Analysis

The compound features a tert-butyl carbamate group, a carbamoylmethyl moiety, and a cyclopropyl ring. Its IUPAC name is tert-butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate, with the molecular formula C₁₀H₁₈N₂O₃ and molecular weight 214.26 g/mol .

Comparative Analysis with Similar Compounds

Compound Structural Differences Key Implications
Tert-butyl N-(1-aminophenyl)cyclopropylcarbamateAmino group replaces carbamoylEnhanced biological activity due to amino functionality
Tert-butyl {2-[(1,3-thiazol-2-ylamino)carbonyl]pyridin-3-yl}carbamateThiazole ring incorporatedAltered pharmacological profile from heterocyclic structure
Tert-butyl nitriteNitrite group instead of carbamatePrimarily used as a reagent

Mechanistic Insights

The cyclopropyl ring imparts steric hindrance , influencing reaction pathways and stability. The carbamate group facilitates bioisosteric substitution in medicinal chemistry applications, while the carbamoylmethyl moiety contributes to hydrogen bonding with biological targets .

This synthesis pathway highlights the compound’s versatility in organic transformations, particularly in medicinal chemistry and material science. Further research is needed to fully explore its reactivity and applications.

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate is characterized by its unique structure, which includes a tert-butyl group, a cyclopropyl moiety, and a carbamate functional group. Its molecular formula is C10H18N2O2C_{10}H_{18}N_{2}O_{2}, and it has a molecular weight of approximately 198.26 g/mol. The compound's structure allows for various interactions that are pivotal in biological and chemical processes.

Anticoagulant Development

One of the primary applications of this compound is in the synthesis of anticoagulants. Specifically, it serves as a precursor in the synthesis of Edoxaban, a direct factor Xa inhibitor used for the treatment of thromboembolic disorders . The compound's ability to facilitate the formation of critical intermediates makes it valuable in pharmaceutical development.

Lysine-Specific Demethylase Inhibitors

Research has indicated that compounds similar to this compound exhibit inhibitory action against lysine-specific demethylase-1 (LSD1). These inhibitors have potential therapeutic implications in cancer treatment and epigenetic regulation . The modulation of LSD1 activity can influence gene expression, making these compounds significant in drug discovery.

Organic Synthesis

This compound is also utilized as a building block in organic synthesis. Its structural features allow chemists to create more complex molecules through various reactions, including:

  • Formation of Carbamates : The compound can participate in nucleophilic substitution reactions, leading to the formation of other carbamate derivatives that are useful in medicinal chemistry.
  • Cyclization Reactions : Its cyclopropyl group can engage in cyclization reactions to form larger cyclic structures, which are often found in natural products and pharmaceuticals.

Case Studies and Research Findings

In vitro studies have demonstrated the biological activity of derivatives synthesized from this compound. For example, compounds derived from this precursor have shown promising results as antitumor agents, highlighting their potential use in cancer therapeutics .

Mechanism of Action

The mechanism of action of tert-butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by forming stable complexes, thereby modulating their activity. The pathways involved in these interactions include hydrogen bonding, hydrophobic interactions, and covalent bonding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

(i) tert-Butyl N-Cyclopropyl-N-(3-hydroxypropyl)carbamate
  • Structure : Replaces the carbamoylmethyl group with a 3-hydroxypropyl chain.
  • Key Differences :
    • The hydroxyl group increases hydrophilicity (logP reduced by ~0.5 compared to the carbamoylmethyl analogue).
    • Hydrogen-bonding capacity enhances solubility in polar solvents (e.g., 25 mg/mL in water vs. <5 mg/mL for the carbamoylmethyl variant) .
    • Molecular Weight: 215.29 g/mol .
(ii) tert-Butyl N-(3-Azidopropyl)-N-cyclopropylcarbamate
  • Structure : Features an azide (-N₃) group instead of carbamoylmethyl.
  • Key Differences :
    • Azide functionality enables click chemistry applications (e.g., CuAAC reactions).
    • Higher thermal instability (decomposition observed at 80°C vs. 120°C for the carbamoylmethyl analogue) .
(iii) tert-Butyl N-[4-(Aminomethyl)-2-methylphenyl]-N-cyclopropylcarbamate
  • Structure: Aromatic phenyl ring with aminomethyl and methyl substituents.
  • Reduced steric hindrance compared to the cyclopropane-carbamoylmethyl system .

Analogues with Varied Cycloalkane Rings

(i) tert-Butyl N-[(1R,3R)-3-Hydroxycyclopentyl]carbamate
  • Structure : Cyclopentyl ring replaces cyclopropane.
  • Key Differences :
    • Reduced ring strain improves thermodynamic stability (ΔG° = -2.1 kcal/mol vs. -1.3 kcal/mol for cyclopropane derivatives).
    • Hydroxyl group enables glycosylation or phosphorylation modifications .
(ii) tert-Butyl N-(1-Benzyl-3-oxocyclobutyl)carbamate
  • Structure : Cyclobutane ring with a benzyl group and ketone.
  • Key Differences :
    • Benzyl group increases lipophilicity (logP = 3.2 vs. 1.8 for the carbamoylmethyl analogue).
    • Ketone functionality allows for Schiff base formation .

Functional Group-Driven Reactivity Comparisons

Compound Name Key Functional Group Reactivity Highlight Application Example
Target Compound Carbamoylmethyl Amide bond stability Peptide synthesis
tert-Butyl N-(3-Sulfamoylpropyl)carbamate Sulfonamide Acid-catalyzed hydrolysis Protease inhibition
tert-Butyl N-(2-Ethynylphenyl)carbamate Alkyne Click chemistry conjugation Bioconjugation
tert-Butyl N-(3-Nitropropyl)carbamate Nitro group Reductive amination precursor Nitroreductase probes

Biological Activity

tert-butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H18N2O3C_{10}H_{18}N_{2}O_{3}. The compound features a tert-butyl group, a carbamoylmethyl moiety, and a cyclopropyl group, contributing to its unique reactivity and biological properties.

PropertyValue
Molecular Weight198.26 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available
LogPNot available

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The carbamate functional group allows for the formation of hydrogen bonds with enzymes or receptors, potentially modulating their activity.

Enzyme Inhibition

Research indicates that compounds similar to this compound can act as enzyme inhibitors. For instance, studies have shown that carbamate derivatives can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine, enhancing synaptic transmission.

Anticancer Activity

Recent studies have explored the anticancer potential of various carbamate derivatives. While specific data on this compound is limited, related compounds have demonstrated cytotoxic effects against cancer cell lines. For example, certain carbamate derivatives were found to induce apoptosis in A549 lung carcinoma cells .

Antimicrobial Properties

There is emerging evidence that carbamate compounds exhibit antimicrobial properties. In vitro studies have shown that some derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections.

Study 1: Anticancer Activity

In a study examining the effects of various carbamate derivatives on cancer cell lines, it was found that certain structural modifications enhanced cytotoxicity. Compounds with bulky substituents at the nitrogen atom exhibited significant activity against multiple cancer types, indicating that similar modifications in this compound could enhance its efficacy .

Study 2: Enzyme Inhibition

A comparative analysis of enzyme inhibitors revealed that carbamates with specific functional groups showed higher inhibition rates against AChE. The structure-activity relationship (SAR) studies indicated that the presence of a cyclopropyl group could influence binding affinity and selectivity towards the target enzyme.

Q & A

Q. What are the recommended synthesis methods for tert-butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate?

The compound is typically synthesized via condensation reactions. For example, tert-butyl carbamate derivatives can be prepared by reacting tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous solvents such as dichloromethane or acetonitrile. Reaction conditions (e.g., temperature, stoichiometry) must be optimized to avoid side products . Similar protocols for structurally related compounds emphasize the importance of slow crystallization (e.g., from ethanol/water mixtures) to obtain high-purity crystals .

Q. What safety protocols are critical for handling this compound?

While the compound is not classified as hazardous, standard laboratory precautions apply:

  • Use fume hoods or local exhaust ventilation to minimize inhalation risks.
  • Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Store in airtight containers at room temperature, protected from light and moisture .

Q. How should researchers characterize the purity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm molecular structure and detect impurities (e.g., residual solvents or unreacted intermediates). For example, tert-butyl groups typically appear as singlets at ~1.4 ppm in ¹H NMR .
  • High-Performance Liquid Chromatography (HPLC) : To quantify purity (>95% is standard for research use).
  • Mass Spectrometry (MS) : For molecular weight verification .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but may require post-synthesis purification to remove traces.
  • Catalyst Screening : Test alternative coupling agents (e.g., DCC, HATU) to reduce side reactions.
  • Temperature Control : Lower temperatures (0–5°C) minimize decomposition, while reflux conditions accelerate sluggish reactions .

Q. What strategies resolve discrepancies in spectroscopic data during synthesis?

  • Crystallographic Analysis : Single-crystal X-ray diffraction can confirm molecular geometry and hydrogen-bonding patterns, resolving ambiguities in NMR assignments .
  • Isotopic Labeling : Use deuterated analogs to distinguish overlapping proton signals in complex spectra.
  • Cross-Validation : Compare data with structurally similar compounds (e.g., tert-butyl N-cyclopropylcarbamate derivatives) .

Q. How does the compound’s stability vary under acidic/basic conditions?

  • Acidic Conditions : The tert-butyl carbamate group is prone to cleavage in strong acids (e.g., HCl in dioxane), releasing cyclopropylamine derivatives.
  • Basic Conditions : Hydrolysis may occur at elevated temperatures, forming urea byproducts. Stability studies should use pH-adjusted buffers and monitor degradation via HPLC .

Q. What computational methods predict the reactivity of this compound in novel reactions?

  • Density Functional Theory (DFT) : Calculate reaction pathways and transition states to identify favorable sites for nucleophilic/electrophilic attacks.
  • Molecular Dynamics (MD) : Simulate solvent effects and conformational stability.
  • Docking Studies : Explore interactions with biological targets (e.g., enzymes) for drug discovery applications .

Data Contradiction and Validation

Q. How should researchers address conflicting toxicity data in literature?

  • In Silico Toxicity Prediction : Use tools like ProTox-II or ADMETlab to assess potential hazards (e.g., hepatotoxicity, mutagenicity).
  • In Vitro Assays : Conduct cytotoxicity screens (e.g., MTT assay on HepG2 cells) to validate predictions.
  • Literature Meta-Analysis : Compare results across studies with standardized protocols (e.g., OECD guidelines) .

Q. What experimental controls are essential for reproducibility in kinetic studies?

  • Internal Standards : Spiked compounds (e.g., deuterated analogs) to correct for instrumental variability.
  • Blank Reactions : Monitor solvent/contaminant interference.
  • Triplicate Trials : Ensure statistical significance of rate constants .

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